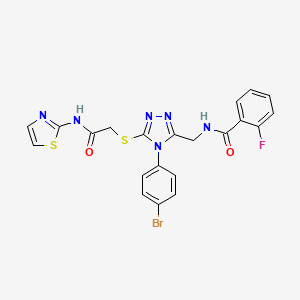
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole derivatives involves multistep chemical reactions, starting from basic building blocks to the final complex molecule. A common approach includes the condensation of 1,3,4-oxadiazoles with primary amines in solvent-free conditions, followed by characterizations such as NMR, IR, and mass spectroscopy to confirm the structure of the synthesized compounds (Kaneria et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been determined using single crystal diffraction techniques. These studies reveal that such molecules can be essentially planar with specific groups oriented roughly perpendicular to the plane of the rest of the molecule, indicating the potential for diverse molecular interactions and conformations (Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds with a similar structural framework exhibit various chemical reactions, including electrocyclizations and C-N cross-coupling reactions. These reactions are essential for introducing different substituents into the molecule, significantly affecting its chemical properties and potential applications (Egli et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be inferred from their structural characteristics. The presence of halogen atoms and the planar structure contribute to the molecule's polarity and potential for forming crystalline structures suitable for X-ray diffraction studies (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and biological activity, are closely related to the molecule's functional groups. Triazole and thiazole derivatives, for example, have shown antimicrobial activity, suggesting the potential for the target molecule to serve in similar capacities. The specific arrangement of functional groups within the molecule can significantly influence its chemical behavior and interaction with biological targets (Desai et al., 2013).
科学的研究の応用
Antimicrobial and Antifungal Properties
Compounds related to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have demonstrated promising antimicrobial and antifungal activities. Studies have shown that certain derivatives are effective against various strains of bacteria and fungi, including Gram-positive, Gram-negative bacteria, and fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, specific compounds synthesized from fluorobenzamides containing thiazole and thiazolidine showed significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013). Similarly, triazole-oxadiazole compounds have exhibited potent antifungal effects against various Candida species, including C. albicans and C. glabrata, further highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018). The antimicrobial and antifungal efficacy of these compounds underscores their potential for therapeutic applications in combating microbial and fungal infections.
Potential in Cancer Therapy
Derivatives of N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have also been explored for their potential in cancer therapy. Studies have indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer cell lines. Notably, certain hydrazones derived from 1,2,4-triazol-3-ylthioacetohydrazide have shown selective cytotoxicity towards melanoma cells, with some compounds identified as promising candidates for further testing as antimetastatic agents (Šermukšnytė et al., 2022). Another study on benzothiazole acylhydrazones revealed their potential as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines and highlighting the influence of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).
Herbicidal Activity
Certain derivatives related to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have been identified as potential herbicides. For instance, compounds designed as protoporphyrinogen oxidase inhibitors demonstrated promising herbicidal activity, with some compounds showing post-emergence herbicidal activity with a broad spectrum at low concentrations and displaying tolerance in soybean fields, suggesting their potential as new herbicides for soybean fields (Zuo et al., 2013).
特性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN6O2S2/c22-13-5-7-14(8-6-13)29-17(11-25-19(31)15-3-1-2-4-16(15)23)27-28-21(29)33-12-18(30)26-20-24-9-10-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIAHPKRAKJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

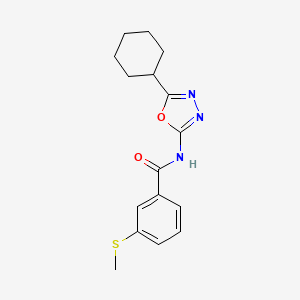
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)
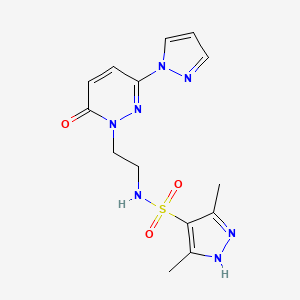
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)

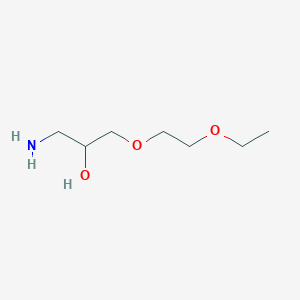
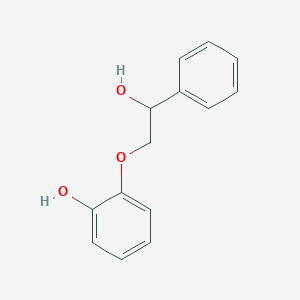
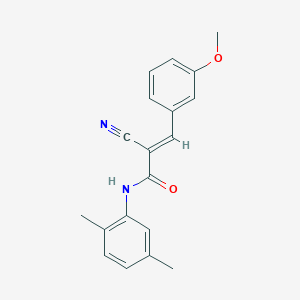
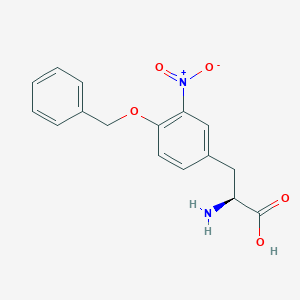

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)
